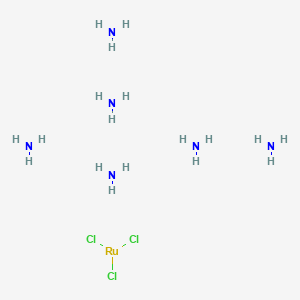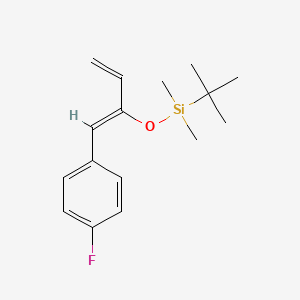
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is an organic compound that features a tert-butyl group, a fluorophenyl group, and a butadiene moiety linked through an oxygen atom to a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane typically involves the reaction of a fluorophenyl-substituted butadiene with tert-butyl(dimethyl)silyl chloride under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, including advanced materials and coatings. Its unique properties make it a candidate for applications requiring specific chemical functionalities.
Wirkmechanismus
The mechanism of action of (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane involves its interaction with various molecular targets depending on the specific reaction or application. In oxidation reactions, the compound’s silicon-oxygen bond plays a crucial role, while in substitution reactions, the fluorophenyl group is the primary site of reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyl({[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy})silane
- 1-((E)-4-(4-fluorophenyl)buta-1,3-dien-2-yl)adamantane
- 3-[(3E)-4-(4-fluorophenyl)buta-1,3-dien-2-yl]-4,6-dimethyl-1,2,5,6-tetrahydropyridin-2-one
Uniqueness
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is unique due to its combination of a tert-butyl group, a fluorophenyl group, and a butadiene moiety linked to a dimethylsilane group. This specific arrangement of functional groups imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C16H23FOSi |
|---|---|
Molekulargewicht |
278.44 g/mol |
IUPAC-Name |
tert-butyl-[(1Z)-1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C16H23FOSi/c1-7-15(18-19(5,6)16(2,3)4)12-13-8-10-14(17)11-9-13/h7-12H,1H2,2-6H3/b15-12- |
InChI-Schlüssel |
LSTSCCXXVFDPGH-QINSGFPZSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O/C(=C\C1=CC=C(C=C1)F)/C=C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(=CC1=CC=C(C=C1)F)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


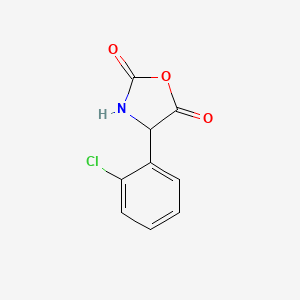

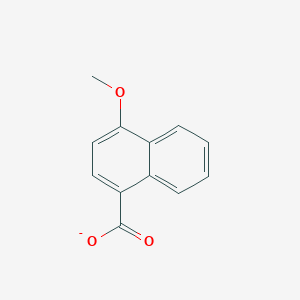

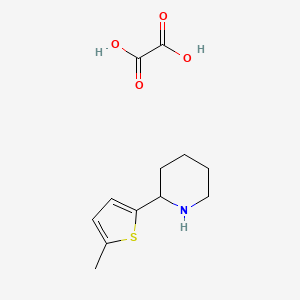
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
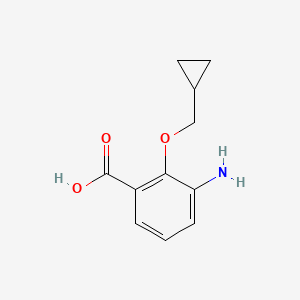
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
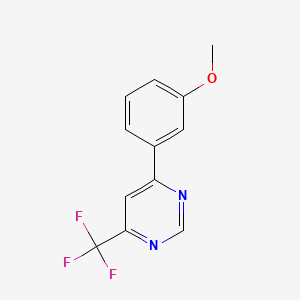


![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
